3,5,7,7-Tetrachlorohept-2-ene
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Overview
Description
3,5,7,7-Tetrachlorohept-2-ene is an organic compound characterized by the presence of four chlorine atoms and a double bond within its heptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,7-Tetrachlorohept-2-ene typically involves the chlorination of heptene derivatives under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a temperature range of 0-25°C to ensure selective chlorination at the desired positions on the heptene molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization is employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3,5,7,7-Tetrachlorohept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated heptene derivatives.
Substitution: Hydroxylated or aminated heptene derivatives.
Scientific Research Applications
3,5,7,7-Tetrachlorohept-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 3,5,7,7-Tetrachlorohept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,5,7,7-Tetrachloroheptane: Similar structure but lacks the double bond, resulting in different reactivity.
3,5,7,7-Tetrachlorohex-2-ene: Shorter carbon chain, affecting its physical and chemical properties.
3,5,7,7-Tetrachlorooct-2-ene: Longer carbon chain, leading to variations in solubility and reactivity.
Uniqueness
3,5,7,7-Tetrachlorohept-2-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and industrial processes.
Properties
CAS No. |
62619-24-3 |
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Molecular Formula |
C7H10Cl4 |
Molecular Weight |
236.0 g/mol |
IUPAC Name |
3,5,7,7-tetrachlorohept-2-ene |
InChI |
InChI=1S/C7H10Cl4/c1-2-5(8)3-6(9)4-7(10)11/h2,6-7H,3-4H2,1H3 |
InChI Key |
CWXLKRYYHDTCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC(CC(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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